ethyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate
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Overview
Description
Ethyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a unique structure that includes chromeno, pyrrole, and benzothiazole moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate can be achieved through a multicomponent reaction process. One efficient method involves the use of chromeno[2,3-c]pyrrole-3,9-diones and hydrazine hydrate in dioxane. The reaction is carried out under mild conditions, and the products can be easily isolated by crystallization without the need for chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield ketones or aldehydes, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
Ethyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which ethyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting their activity or modulating their function. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate can be compared with other similar compounds, such as:
1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones: These compounds share the chromeno[2,3-c]pyrrole core but differ in their substituents, leading to variations in their chemical and biological properties.
3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones: These compounds also feature a fused heterocyclic structure but with different ring systems, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its combination of chromeno, pyrrole, and benzothiazole moieties, which confer specific chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C27H18N2O6S |
---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
ethyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C27H18N2O6S/c1-2-34-26(33)15-10-11-18-20(13-15)36-27(28-18)29-22(14-6-5-7-16(30)12-14)21-23(31)17-8-3-4-9-19(17)35-24(21)25(29)32/h3-13,22,30H,2H2,1H3 |
InChI Key |
SSRUCGNYPMXJKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)N3C(C4=C(C3=O)OC5=CC=CC=C5C4=O)C6=CC(=CC=C6)O |
Origin of Product |
United States |
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